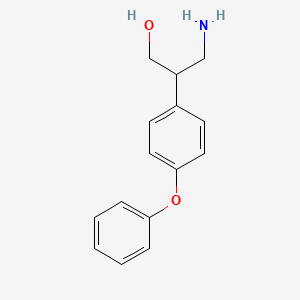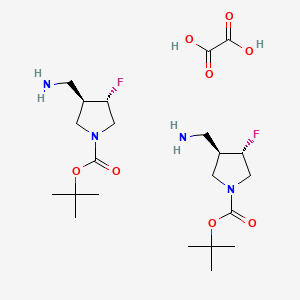![molecular formula C12H13BN2O2 B13895193 [5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)
[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with an aminomethylphenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Aminomethylphenyl Group: This step can be achieved through a nucleophilic substitution reaction where an aminomethylphenyl group is introduced to the pyridine ring.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of boron-containing drugs.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They can act as enzyme inhibitors, particularly protease inhibitors, which are important in the treatment of diseases such as cancer and viral infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly important in the development of enzyme inhibitors for therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and aminomethyl group.
Pyridinylboronic Acid: Contains the pyridine ring but lacks the aminomethylphenyl group.
Aminomethylphenylboronic Acid: Contains the aminomethylphenyl group but lacks the pyridine ring.
Uniqueness
[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid is unique due to the presence of both the pyridine ring and the aminomethylphenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various applications, including organic synthesis, biological research, and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H13BN2O2 |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
[5-[3-(aminomethyl)phenyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c14-6-9-2-1-3-10(4-9)11-5-12(13(16)17)8-15-7-11/h1-5,7-8,16-17H,6,14H2 |
Clave InChI |
YXYZLXHQTCXRCS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)C2=CC=CC(=C2)CN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)



![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)
![Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)

![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)


![2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)

![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)
